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Compound of Interest

Compound Name: Imidazo[1,5-a]pyridin-1-ylmethanol

Cat. No.: B173249

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold of significant interest in
medicinal chemistry, materials science, and agrochemicals.[1][2] This fused bicyclic system, an
isomer of imidazopyridine, serves as the core for numerous biologically active compounds.[3]
Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities,
including antitumor, anti-inflammatory, and antiviral properties, and have been investigated as
inhibitors for various enzymes.[4][5][6]

Imidazo[1,5-a]pyridines are not only valued for their biological roles but also for their unique
photophysical properties. Many derivatives are highly luminescent, exhibiting large Stokes
shifts and good stability, which makes them suitable for applications as fluorescent probes,
sensors, and in optoelectronic devices like organic light-emitting diodes (OLEDSs).[5][7][8]

This guide focuses specifically on Imidazo[1,5-a]pyridin-1-ylmethanol, a key derivative that
incorporates a reactive hydroxymethyl group at the 1-position. This functional group serves as
a crucial handle for further synthetic modifications, making the compound a versatile building
block for creating more complex molecules and exploring structure-activity relationships (SAR)
in drug discovery programs.

Physicochemical and Computed Properties

Imidazo[1,5-a]pyridin-1-yImethanol is a solid at room temperature. While extensive
experimental data for this specific isomer is not broadly published, its core properties can be
reliably predicted and are supported by data from commercial suppliers and chemical
databases.
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Table 1: Core Physicochemical Properties of Imidazo[1,5-a]pyridin-1-ylmethanol

Property Value Source
Molecular Formula CsHsN20 [9][10]
Molecular Weight 148.16 g/mol [O][11]

1251715-47-5[12] / 112230- , _
CAS Number Multiple suppliers
23-6[10][11]

Monoisotopic Mass 148.06366 Da [9]
Appearance Solid (Typical)

Purity Typically 297% [11]
Storage Store in a cool, dry place. [10]
Predicted XlogP 1.0 9]

Note: Discrepancies in CAS numbers exist across different chemical suppliers. Researchers
should verify the specific product information with their vendor.

Spectral Characterization Profile

Detailed spectral data (*H NMR, 3C NMR, MS) is essential for structure confirmation and purity
assessment. While a specific experimental spectrum for Imidazo[1,5-a]pyridin-1-ylmethanol
is not available in the provided search results, a predicted profile can be inferred from the
analysis of related imidazo[1,5-a]pyridine derivatives.[6][13][14]

e IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine and imidazole rings, typically in the range of & 6.5-8.5 ppm. The
methylene protons of the CH20H group would appear as a singlet or a doublet (if coupled),
likely in the & 4.5-5.0 ppm region. The hydroxyl proton will present as a broad singlet, with its
chemical shift being dependent on solvent and concentration.

e 13C NMR: The carbon NMR would display eight distinct signals. Aromatic carbons would
resonate in the & 110-140 ppm range. The methylene carbon (CHz) is expected to appear
around 0 55-65 ppm.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray
ionization (ESI) would confirm the molecular formula. The expected [M+H]* ion would have
an m/z of approximately 149.0709.[9]

Chemical Properties and Reactivity

The chemical behavior of Imidazo[1,5-a]pyridin-1-ylmethanol is dictated by its three primary
components: the electron-rich imidazo[1,5-a]pyridine core, the nucleophilic nitrogen atoms, and
the primary alcohol functional group.

Click to download full resolution via product page
¢ Reactions of the Hydroxymethyl Group: The primary alcohol is a versatile functional group.

o Oxidation: It can be readily oxidized to the corresponding aldehyde or carboxylic acid
using standard reagents (e.g., PCC, DMP, or stronger oxidants like KMnQOa). This provides
a route to other important derivatives.[15]

o Esterification and Etherification: The hydroxyl group can react with carboxylic acids (or
acyl chlorides) and alky! halides to form esters and ethers, respectively, allowing for the
attachment of various side chains.

» Reactivity of the Heterocyclic Core:

o Electrophilic Substitution: The imidazo[1,5-a]pyridine ring system can undergo electrophilic
aromatic substitution. The electron-rich nature of the imidazole moiety often directs
substitution to positions within that ring.

o C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization of
the pyridine ring, enabling the introduction of new substituents without pre-
functionalization.[14]

o Ligand Formation: The nitrogen atoms in the ring system can act as N-donor ligands,
coordinating with transition metals to form stable complexes. This has been exploited to
create palladium catalysts for cross-coupling reactions.[16]
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Synthesis Methodologies

The synthesis of the imidazo[1,5-a]pyridine core is well-established, with numerous methods
reported in the literature.[1] These strategies typically involve the cyclization of a substituted 2-
aminomethylpyridine precursor. The choice of method often depends on the desired
substitution pattern and available starting materials.

Key synthetic strategies include:

» Cyclocondensation Reactions: This is a common approach involving the reaction of 2-
aminomethylpyridines with electrophiles like carboxylic acids, acyl chlorides, or aldehydes.[2]
For instance, a one-pot cyclization can be achieved by reacting 2-picolylamines with
electrophilically activated nitroalkanes.[2]

 lodine-Mediated Cyclization: Molecular iodine can be used to mediate one-pot reactions that
form the imidazo[1,5-a]pyridine core under mild conditions, often with high atom economy.[6]
[17]

o Ritter-Type Reactions: An innovative method utilizes a Ritter-type reaction between a
pyridinylmethanol derivative and a nitrile, catalyzed by a Lewis acid like bismuth(lll)
trifluoromethanesulfonate (Bi(OTf)3), to construct the heterocyclic system.[18]

o Transannulation Reactions: These methods involve the transformation of one heterocyclic
ring into another, such as the denitrogenative transannulation of pyridotriazoles with nitriles.
[19]

Exemplary Experimental Protocol: Ritter-Type Synthesis
of an Imidazo[1,5-a]pyridine Core
This protocol is adapted from a reported methodology for synthesizing the core scaffold and

serves as an illustrative example of the causality behind experimental choices.[18]

Objective: To synthesize a substituted imidazo[1,5-a]pyridine via a Bi(OTf)s/p-TsOH catalyzed
Ritter-type reaction.

Rationale: This method is chosen for its efficiency and use of a stable, effective Lewis acid
catalyst (Bi(OTf)3) to generate a key benzylic cation intermediate from an alcohol precursor.
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Para-toluenesulfonic acid (p-TsOH) serves as a co-catalyst to facilitate the reaction. High
temperature is used to overcome the activation energy for the cyclization.

Pyridinylmethanol Derivative
+ Aryl/Alkyl Nitrile
+ p-TsOH-H20
+ Bi(OTf)3 (catalyst)

Heat in Sealed Tube
(e.g., 150 °C in DCE)

Final Product:
Imidazo[1,5-a]pyridine
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Step-by-Step Methodology:

o Reaction Setup: To a sealed reaction tube, add the pyridinylmethanol starting material (1.0
equiv), the desired nitrile (e.g., acetonitrile, 1,2-dichloroethane as solvent), p-toluenesulfonic
acid monohydrate (p-TsOH-H20, ~5.0 equiv), and bismuth(lll) trifluoromethanesulfonate
(Bi(OTf)3, 5 mol %).

e Heating: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture
overnight. The high temperature is crucial for the efficient formation of the benzylic cation
and subsequent nitrile addition and cyclization.[18]

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Workup: After cooling to room temperature, carefully unseal the tube. Quench the reaction by
slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize
the acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: Purify the resulting crude residue by column chromatography on silica gel, using
an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure
imidazo[1,5-a]pyridine product.

Applications in Research and Drug Development

The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry.
Imidazo[1,5-a]pyridin-1-ylmethanol, as a functionalized building block, is integral to the
synthesis of derivatives for various therapeutic targets.
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Anticancer Agents: The core structure is found in compounds with antiproliferative activity
against various cancer cell lines, including lung, breast, and cervical cancer.[4] Some
derivatives act as inhibitors of crucial enzymes like topoisomerase Il1.[2]

Enzyme Inhibitors: Derivatives have been studied as potent inhibitors for enzymes such as
insulin-regulated aminopeptidase, which is relevant for cognitive function enhancement.[15]

Central Nervous System (CNS) Agents: The related imidazo[1,2-a]pyridine scaffold is central
to drugs like Zolpidem (anxiolytic) and has been explored for treating Alzheimer's disease by
targeting 3-amyloid formation.[4] While a different isomer, the synthetic accessibility and
similar pharmacophoric features make the imidazo[1,5-a]pyridine core an attractive
alternative for CNS drug discovery.

Fluorescent Probes: The inherent luminescent properties of the scaffold allow for the
development of fluorescent probes for biological imaging and the detection of specific
analytes within cells.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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